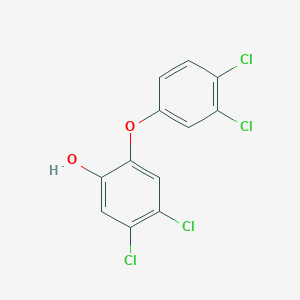![molecular formula C18H18O4S B14643365 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 51762-80-2](/img/structure/B14643365.png)
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and a thioether group attached to a tert-butylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenedicarboxylic acid and 4-tert-butylthiophenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often employed to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate complex, followed by nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as distillation and recrystallization, are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- involves its interaction with molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Comparison
1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]- differs from its analogs primarily in the presence of the thioether group attached to a tert-butylphenyl moiety. This unique substitution imparts distinct chemical properties and reactivity, making it suitable for specific applications that its analogs may not be able to achieve.
Propiedades
Número CAS |
51762-80-2 |
|---|---|
Fórmula molecular |
C18H18O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C18H18O4S/c1-18(2,3)12-5-7-13(8-6-12)23-15-10-11(16(19)20)4-9-14(15)17(21)22/h4-10H,1-3H3,(H,19,20)(H,21,22) |
Clave InChI |
KRUGNXCISKYWRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


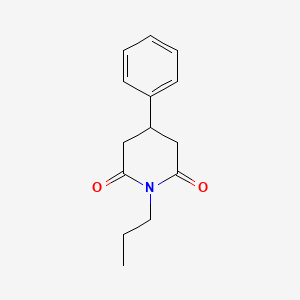
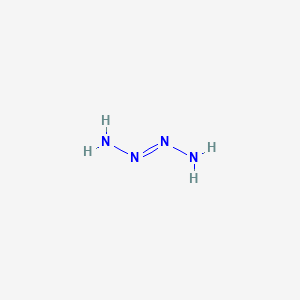
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)

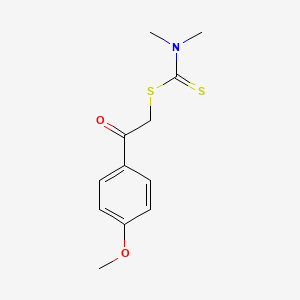
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
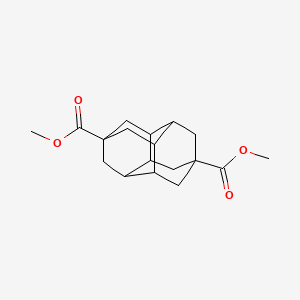
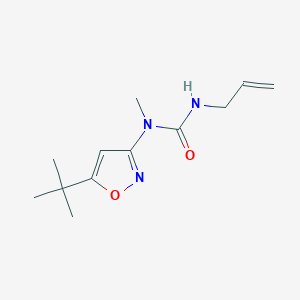
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
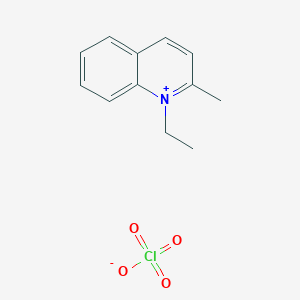
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
